molecular formula C9H12N4O B12633254 1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl-

1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl-

Cat. No.: B12633254
M. Wt: 192.22 g/mol
InChI Key: SJGUUMDCCIBRHB-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- is a heterocyclic compound containing three nitrogen atoms in its five-membered ring. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties, making it valuable in multiple scientific and industrial applications.

Preparation Methods

The synthesis of 1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- typically involves a multi-step process. . The reaction involves the cycloaddition of azides and alkynes in the presence of a copper(I) catalyst. The reaction conditions are generally mild, often carried out in aqueous media at room temperature .

For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.

Comparison with Similar Compounds

1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- can be compared with other triazole derivatives such as:

The uniqueness of 1H-1,2,3-Triazole-1-carboxaMide, N,N-di-2-propen-1-yl- lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other triazole derivatives.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)triazole-1-carboxamide

InChI

InChI=1S/C9H12N4O/c1-3-6-12(7-4-2)9(14)13-8-5-10-11-13/h3-5,8H,1-2,6-7H2

InChI Key

SJGUUMDCCIBRHB-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)N1C=CN=N1

Origin of Product

United States

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